N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNXPKLHRVGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Features :
- Thiazole Core : Position 4 is substituted with a 4-methoxyphenyl group, differing from the 4-chlorophenyl group in the target compound.
- Benzamide Modification : The benzoyl group at position 5 of the thiazole incorporates a 4-(pyrrolidin-1-yl)phenyl substituent, contrasting with the dioxopyrrolidin-linked benzamide in the target compound.
- Cyclopropane Carboxamide : A cyclopropane ring fused to a benzo[d][1,3]dioxol system replaces the simpler benzamide structure in the target compound.
- Synthetic Pathway: Synthesized via a coupling reaction between a 2-amino-thiazole precursor and a cyclopropane carboxylic acid derivative, analogous to methods used for related compounds .
- Functional Implications : The benzo[d][1,3]dioxol group may enhance metabolic stability, while the methoxyphenyl substituent could reduce steric hindrance compared to the bulkier chlorophenyl group.
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
- Structural Features :
- Benzamide Backbone : Shares a benzamide scaffold but lacks the thiazole core.
- Chlorophenyl and Methoxy Groups : The 5-chloro and 2-methoxy substituents mirror electronic modulation strategies seen in the target compound.
- Pyrrolidine Substituent : A benzyl-methylpyrrolidine group replaces the thiazole-dioxopyrrolidin system, altering polarity and conformational flexibility .
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structural Features: Benzothiazole Core: Replaces the thiazole ring with a benzothiazole, increasing aromatic surface area and planarity. Dioxopyrrolidin Group: Shares the 2,5-dioxopyrrolidin-1-ylbenzamide moiety with the target compound, suggesting similar reactivity or target engagement .
- Functional Implications : The benzothiazole’s extended π-system may improve binding to planar protein pockets, while fluorine atoms could enhance bioavailability.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 374.84 g/mol. The compound features a thiazole ring and a pyrrolidine moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies and docking analyses. The following sections detail specific activities:
1. Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study assessing various thiazole compounds, this compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Anticancer Activity
Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory effects:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing thiazole rings have shown promising AChE inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Activity | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 - 6.28 |
| Urease | Highly Active | 1.13 - 6.28 |
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:
- Study on Antibacterial Effects : A comprehensive study found that thiazole derivatives exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance potency .
- Anticancer Mechanisms : Another research effort investigated the anticancer properties of thiazole compounds in vitro against breast cancer cells. Results indicated that these compounds could significantly reduce cell viability through apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
